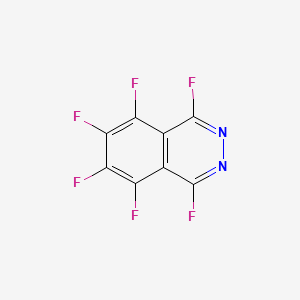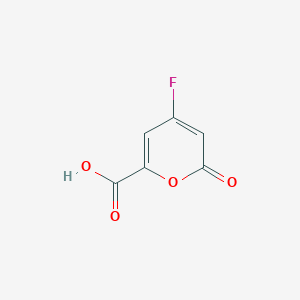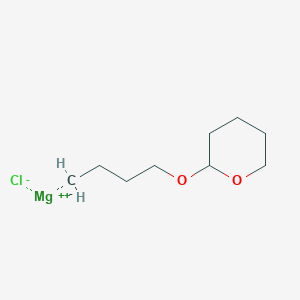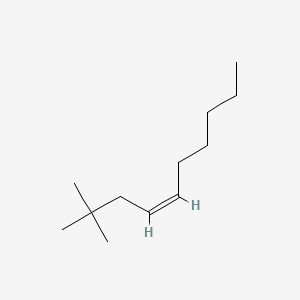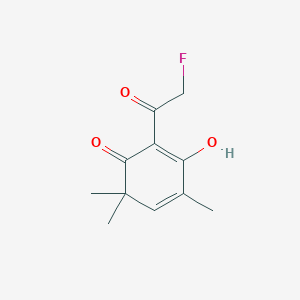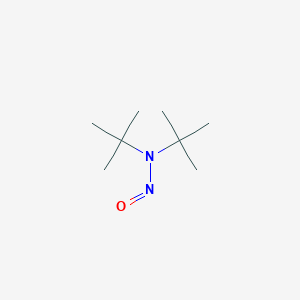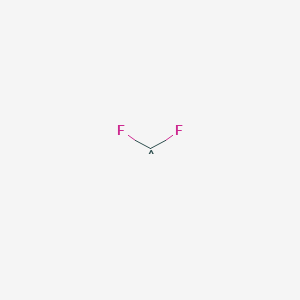
Difluoromethyl radical
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The difluoromethyl radical is a highly reactive chemical species characterized by the presence of two fluorine atoms attached to a carbon atom, which in turn has an unpaired electron.
準備方法
Synthetic Routes and Reaction Conditions: The difluoromethyl radical can be generated through various methods, including:
Photocatalytic Difluoromethylation: Utilizing visible light and (organo)metallic photocatalysts to generate reactive species that enable difluoromethylation reactions.
Radical Pathways: Introduction of the difluoromethyl group through radical pathways, often involving the use of difluorocarbene precursors.
Metal-Based Methods: Transfer of the difluoromethyl group to carbon sites using metal catalysts in both stoichiometric and catalytic modes.
Industrial Production Methods: Industrial production of difluoromethyl radicals often involves large-scale photochemical reactors or continuous flow systems to ensure efficient and controlled generation of the radicals .
Types of Reactions:
Substitution Reactions: Difluoromethyl radicals can participate in substitution reactions, particularly with heteroaromatic compounds.
Cross-Coupling Reactions: These radicals can be used in cross-coupling reactions to form carbon-carbon bonds.
Radical-Radical Cross-Coupling: Mechanistic studies reveal that radical-radical cross-coupling between difluoromethyl radicals and other radicals is a common transformation.
Common Reagents and Conditions:
Photocatalysts: Utilized in photocatalytic difluoromethylation reactions.
Metal Catalysts: Employed in metal-based difluoromethylation methods.
Difluorocarbene Precursors: Used in radical pathways to generate difluoromethyl radicals.
Major Products:
Difluoromethylated Heterocycles: These are often the products of difluoromethylation reactions involving heteroaromatic compounds.
Carbon-Carbon Bond Formation Products: Resulting from cross-coupling reactions.
Chemistry:
Late-Stage Functionalization: Difluoromethyl radicals are used for the late-stage functionalization of complex molecules, enhancing their properties.
Biology and Medicine:
Pharmaceuticals: The difluoromethyl group is incorporated into bioactive compounds to improve their metabolic stability, solubility, and lipophilicity.
Agrochemicals: Used in the synthesis of herbicides, fungicides, and other agrochemicals.
Industry:
作用機序
The difluoromethyl radical exerts its effects through radical-radical cross-coupling mechanisms, where it interacts with other radicals to form new chemical bonds . The highly polarized carbon-hydrogen bond in the difluoromethyl group makes it a competent hydrogen bond donor, which is unique among polyfluorinated motifs .
類似化合物との比較
Trifluoromethyl Radical: Contains three fluorine atoms attached to a carbon atom.
Monofluoromethyl Radical: Contains one fluorine atom attached to a carbon atom.
Uniqueness: The difluoromethyl radical is unique due to its balance of electronegativity and hydrogen bond-donating ability, making it a valuable bioisostere for alcohol, thiol, or amine groups .
特性
CAS番号 |
2670-13-5 |
|---|---|
分子式 |
CHF2 |
分子量 |
51.015 g/mol |
InChI |
InChI=1S/CHF2/c2-1-3/h1H |
InChIキー |
JNCMHMUGTWEVOZ-UHFFFAOYSA-N |
正規SMILES |
[CH](F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


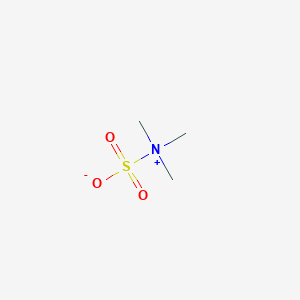
![ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate](/img/structure/B13421880.png)
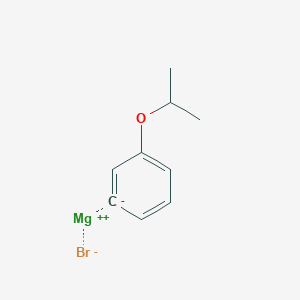
![1-[(2,4-Difluorophenyl)(phenyl)methyl]-1,4-diazepane](/img/structure/B13421885.png)
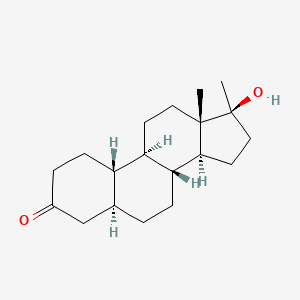
![4-[(2-Hydroxybenzoyl)amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B13421890.png)
